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Abstract
SLU-10482 is a novel aryl acetamide triazolopyridazine derivative identified as a highly potent

inhibitor of Cryptosporidium parvum, the primary causative agent of the diarrheal disease

cryptosporidiosis. Originating from a research program at Saint Louis University, this compound

has demonstrated significant in vitro activity against the parasite and promising in vivo efficacy

in a murine model of infection. This technical guide provides a comprehensive overview of the

discovery, biological activity, and experimental methodologies associated with SLU-10482,

intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Origin
SLU-10482 was discovered through a structure-activity relationship (SAR) study focused on

aryl acetamide triazolopyridazines aimed at identifying novel treatments for cryptosporidiosis.[1]

The research was conducted by a team of scientists at Saint Louis University in collaboration

with the University of Vermont Larner College of Medicine. The compound, also referred to as

compound 52 in the primary literature, emerged as the most potent analog from a series of 70

synthesized compounds, building upon a previous lead compound, SLU-2633.[1] The

nomenclature "SLU" strongly indicates its origin at Saint Louis University, a hub for medicinal

chemistry and infectious disease research.
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Biological Activity
SLU-10482 is characterized as a potent anti-parasitic agent specifically targeting

Cryptosporidium parvum. Its primary biological effect is the inhibition of parasitic growth within

host cells.

In Vitro Potency
The compound has demonstrated remarkable potency in in vitro assays using human ileocecal

adenocarcinoma (HCT-8) cells infected with Cryptosporidium parvum.

In Vivo Efficacy
In a significant advancement from its predecessors, SLU-10482 has shown superior oral

efficacy in an immunocompromised mouse model of Cryptosporidium infection.[1][2]

Quantitative Data
The following table summarizes the key quantitative data for SLU-10482 and its parent

compound, SLU-2633.

Compound
Chemical
Structure

EC50 (µM) vs.
C. parvum

ED90 (mg/kg
BID) in mouse
model

hERG
Inhibition (%)
at 30 µM
(Binding
Assay)

SLU-10482 (52)

2-(4-(4-fluoro-3-

(trifluoromethyl)p

henyl)piperazin-

1-yl)-N-([1][3]

[4]triazolo[4,3-

b]pyridazin-6-

yl)acetamide

0.07 < 5 43

SLU-2633 (1) N/A 0.17 N/A 46
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Data extracted from "Structure Activity Relationship Studies of the Aryl Acetamide

Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine".[1]

Experimental Protocols
Synthesis of SLU-10482
A general synthetic scheme for SLU-10482 is provided in the primary literature.[1] While a

detailed, step-by-step protocol is not explicitly published, the synthesis can be achieved

through standard organic chemistry techniques. The synthesis involves the coupling of an aryl

alkynyl acetic acid intermediate with a piperazine intermediate, followed by a nucleophilic

aromatic substitution.[1]

General Procedure:

Amide Coupling: The synthesis begins with an amide coupling reaction between an

appropriately substituted aryl alkynyl acetic acid and a piperazine intermediate. The reaction

is typically carried out using standard coupling reagents.

Deprotection: The resulting intermediate is then deprotected, often using an acid such as

trifluoroacetic acid (TFA), to yield the piperazine intermediate.

Nucleophilic Aromatic Substitution: The final step involves a nucleophilic aromatic

substitution reaction between the deprotected piperazine intermediate and a suitable

triazolopyridazine derivative. This reaction is often facilitated by microwave irradiation to

drive the reaction to completion.[1]

Purification: The final product, SLU-10482, is purified using techniques such as normal

phase flash chromatography.[1] The structure and purity are confirmed by 1H, 13C, and 19F

NMR spectroscopy and HPLC analysis.[1]

In Vitro Anti-Cryptosporidial Assay
The in vitro potency of SLU-10482 was determined using a Cryptosporidium parvum-infected

HCT-8 cell-based assay.[1]

Methodology:
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Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are maintained in appropriate

cell culture media (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics) in

a controlled environment (37°C, 5% CO2).

Parasite Infection: Subconfluent HCT-8 cell monolayers are infected with C. parvum oocysts.

Compound Treatment: The infected cells are treated with a serial dilution of the test

compounds, including SLU-10482, for a specified period (e.g., 48 hours).

Assessment of Parasite Growth: The extent of parasite inhibition is quantified. This can be

achieved through various methods, such as immunofluorescence microscopy to visualize

and count parasitic foci or by using quantitative PCR (qPCR) to measure parasite DNA.

Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-

response curves.

In Vivo Efficacy Study
The in vivo efficacy of SLU-10482 was evaluated in an immunocompromised mouse model of

cryptosporidiosis.[1]

Methodology:

Animal Model: Immunocompromised mice (e.g., NOD SCID gamma (NSG) mice) are used

for the study.

Infection: Mice are infected with C. parvum oocysts.

Treatment: Following the establishment of infection, the mice are orally administered with

SLU-10482 twice daily for a defined period (e.g., four days).

Monitoring: The parasitic load in the feces is monitored using qPCR at different time points

during and after treatment to assess the efficacy of the compound.[1]

Signaling Pathways and Experimental Workflows
While the precise molecular target of SLU-10482 is currently unknown, its activity is directed

against the Cryptosporidium parvum parasite.[1] The infection of host intestinal epithelial cells
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by C. parvum is known to modulate several host cell signaling pathways. By inhibiting the

parasite, SLU-10482 indirectly affects these pathways.

Host Intestinal Epithelial Cell (HCT-8)

Modulated Host Signaling Pathways

Cryptosporidium parvum
(Infection)

MAPK Pathway

NF-κB Pathway

TLR/MyD88/NF-κB Pathway

SLU-10482 Inhibits Cellular Response
(e.g., Inflammation, Autophagy)

Click to download full resolution via product page

Caption: Modulation of host cell signaling by C. parvum and inhibition by SLU-10482.
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In Vitro Anti-Cryptosporidial Assay Workflow
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Caption: Workflow for the in vitro evaluation of SLU-10482.
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In Vivo Efficacy Study Workflow

Infect Immunocompromised Mice
with C. parvum
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Caption: Workflow for the in vivo evaluation of SLU-10482.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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